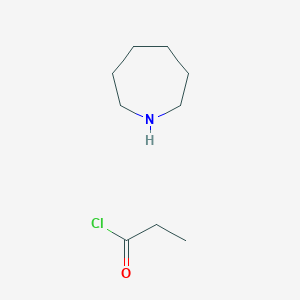
Azepane;propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepane;propanoyl chloride is a compound that consists of azepane, a seven-membered heterocyclic amine, and propanoyl chloride, an acyl chloride. Azepane is known for its applications in synthetic chemistry and medicinal chemistry, while propanoyl chloride is a reactive acylating agent used in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Azepane Synthesis: Azepane can be synthesized through the partial hydrogenolysis of hexamethylene diamine. This process involves the reduction of hexamethylene diamine to form azepane.
Propanoyl Chloride Synthesis: Propanoyl chloride can be prepared by reacting propanoic acid with thionyl chloride, phosphorus (V) chloride, or phosphorus (III) chloride. The reaction with thionyl chloride is as follows: [ \text{CH}_3\text{CH}_2\text{COOH} + \text{SOCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{SO}_2 + \text{HCl} ]
Industrial Production Methods
Propanoyl chloride is industrially produced by the chlorination of propionic acid with phosgene : [ \text{CH}_3\text{CH}_2\text{COOH} + \text{COCl}_2 \rightarrow \text{CH}_3\text{CH}_2\text{COCl} + \text{HCl} + \text{CO}_2 ]
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: Propanoyl chloride undergoes nucleophilic substitution reactions where the chlorine atom is replaced by nucleophiles such as amines, alcohols, or water.
Friedel-Crafts Acylation: Propanoyl chloride reacts with aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride to form acylated aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents include amines, alcohols, and water. Conditions typically involve room temperature or mild heating.
Friedel-Crafts Acylation: Reagents include aromatic compounds and aluminum chloride. Conditions involve anhydrous environments and moderate temperatures.
Major Products
Amides: Formed from the reaction of propanoyl chloride with amines.
Esters: Formed from the reaction of propanoyl chloride with alcohols.
Acylated Aromatics: Formed from the Friedel-Crafts acylation reaction.
Aplicaciones Científicas De Investigación
Azepane derivatives have significant applications in synthetic chemistry, biology, and medicine. They are used as intermediates in the synthesis of various pharmaceuticals, including antidiabetic, anticancer, and DNA-binding agents .
Mecanismo De Acción
The mechanism of action of azepane derivatives involves their interaction with specific molecular targets, such as enzymes or receptors, leading to biological effects. For example, azepane derivatives can act as inhibitors of enzymes involved in metabolic pathways . Propanoyl chloride, being a reactive acylating agent, forms covalent bonds with nucleophilic sites on molecules, leading to the formation of acylated products .
Comparación Con Compuestos Similares
Similar Compounds
Azepine: A seven-membered heterocyclic compound with one nitrogen atom.
Hexamethyleneimine: A six-membered cyclic amine.
Propanoyl Bromide: Similar to propanoyl chloride but with a bromine atom instead of chlorine.
Uniqueness
Azepane is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties compared to six-membered rings like piperidine . Propanoyl chloride is unique in its reactivity and ability to introduce the propanoyl group into various molecules, making it a valuable reagent in organic synthesis .
Propiedades
Número CAS |
116024-21-6 |
|---|---|
Fórmula molecular |
C9H18ClNO |
Peso molecular |
191.70 g/mol |
Nombre IUPAC |
azepane;propanoyl chloride |
InChI |
InChI=1S/C6H13N.C3H5ClO/c1-2-4-6-7-5-3-1;1-2-3(4)5/h7H,1-6H2;2H2,1H3 |
Clave InChI |
IFNFFWODPPUDMI-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)Cl.C1CCCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


acetate](/img/structure/B14302318.png)
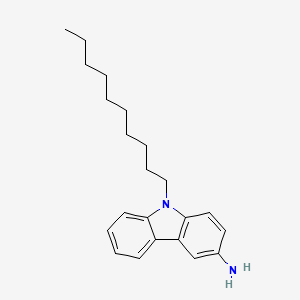
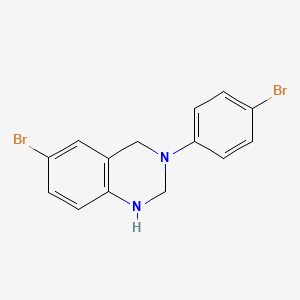
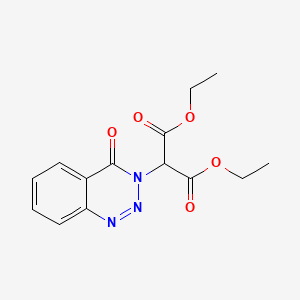

![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)
![1-[4-(Phenylsulfanyl)but-1-EN-1-YL]pyrrolidine](/img/structure/B14302356.png)

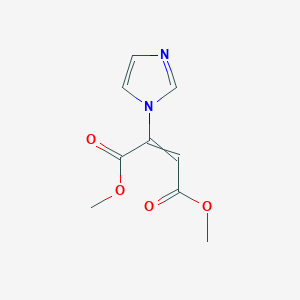
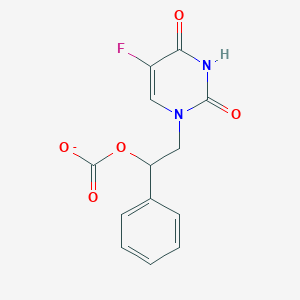

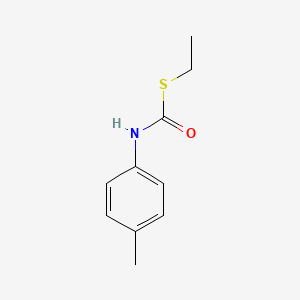
![2,6-Dichloro-N-[(2-chlorophenyl)carbamoyl]benzamide](/img/structure/B14302400.png)
![1,1'-[2,2-Bis(4-tert-butylphenyl)ethene-1,1-diyl]dibenzene](/img/structure/B14302417.png)
